Technical Guide: Elucidating the Binding Mechanism of the Covalent Inhibitor LC-1028 to the AAA+ ATPase p97
Technical Guide: Elucidating the Binding Mechanism of the Covalent Inhibitor LC-1028 to the AAA+ ATPase p97
Abstract: Valosin-containing protein (p97), a type II AAA+ ATPase, is a master regulator of cellular protein homeostasis, making it a compelling therapeutic target in oncology. Its inhibition can disrupt pathways critical for cancer cell survival, such as the ubiquitin-proteasome system and endoplasmic reticulum-associated degradation (ERAD). LC-1028 has emerged as a potent, selective, and irreversible covalent inhibitor of p97. While a definitive crystal structure of the p97-LC-1028 complex is not yet publicly available, a wealth of biochemical data and structural information from analogous complexes allows for a detailed exploration of its mechanism and provides a robust framework for its structural determination. This guide synthesizes the current understanding of the LC-1028 interaction and presents a comprehensive, field-proven methodology for solving its high-resolution crystal structure.
Part 1: Introduction to the p97-LC-1028 System
The Multifaceted Role of p97 in Cellular Proteostasis
p97, also known as VCP, is a homohexameric enzyme central to a vast array of cellular processes.[1] Each protomer consists of an N-terminal domain involved in cofactor and substrate recognition, followed by two tandem ATPase domains, D1 and D2, and a flexible C-terminal tail.[1] The D1 domain is crucial for the hexamer's structural integrity, while the D2 domain provides the primary mechanical force for its cellular activities.[1] By hydrolyzing ATP, p97 generates the power to remodel, unfold, and extract ubiquitinated proteins from cellular structures, complexes, or membranes, thereby facilitating their degradation by the proteasome.[2] This chaperone-like activity is fundamental to ERAD, DNA repair, and autophagy, processes often co-opted by cancer cells to manage proteotoxic stress and sustain proliferation.[1][3]
LC-1028: A Covalent Inhibitor Targeting the p97 D2 Domain
LC-1028 is a novel p97 inhibitor designed as a highly selective, covalent agent.[4] It incorporates a but-2-ynamide "warhead," an electrophilic group designed to form an irreversible covalent bond with a nucleophilic residue in the target's active site.[1][5] Biochemical studies, including Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), have unequivocally identified Cysteine 522 (Cys522) , located within the ATP-binding pocket of the D2 domain, as the site of covalent modification by LC-1028.[6] This covalent engagement leads to the irreversible inhibition of p97's ATPase activity.[4] While a crystal structure remains to be solved, computational docking models are fully consistent with this targeted covalent interaction, providing a strong hypothetical basis for the binding mode.[6]
Part 2: A Methodological Blueprint for Structural Determination
The following protocols represent a state-of-the-art workflow for determining the crystal structure of p97 in complex with a covalent inhibitor like LC-1028. This methodology is synthesized from successful structural studies of p97 with other small-molecule inhibitors.[7][8]
Protein Expression and Purification
The choice of protein construct is paramount for successful crystallization. Full-length p97 can be challenging to crystallize due to the flexibility of its N-terminal domain. Therefore, an N-terminal domain-truncated construct, such as the D1-D2 fragment (residues ~210–806), is often preferred as it has proven successful in previous structural studies.[7]
Step-by-Step Protocol:
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Cloning and Transformation: The gene encoding the human p97 D1-D2 fragment is cloned into an expression vector (e.g., a modified pET vector) with a C-terminal His-tag. The construct is then transformed into a suitable Escherichia coli expression strain, such as M15.[8]
-
Protein Expression: Cells are grown in large-scale cultures (e.g., Terrific Broth) at 37°C to an OD600 of ~1.0. Protein expression is induced with 1 mM isopropyl β-d-1-thiogalactopyranoside (IPTG) and cells are incubated for several hours at a reduced temperature (e.g., 18-25°C) to improve protein solubility.[8]
-
Cell Lysis and Affinity Chromatography: The cell pellet is harvested and resuspended in a lysis buffer (e.g., 25 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM DTT) and lysed by sonication. The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively, and the His-tagged protein is eluted with a high-imidazole buffer.
-
Size-Exclusion Chromatography (SEC): The eluate from the affinity column is concentrated and further purified by SEC (e.g., using a Superdex 200 column) pre-equilibrated with a final storage buffer (e.g., 20 mM Tris-HCl pH 8.0, 150 mM NaCl, 10% glycerol, 1 mM DTT).[8] This step is critical for removing aggregates and ensuring a homogenous, monodisperse protein sample, a prerequisite for crystallization.
Co-crystallization of the p97-LC-1028 Complex
For a covalent inhibitor, co-crystallization is the preferred method. This involves pre-incubating the protein with the compound to ensure complete covalent bond formation prior to setting up crystallization trials.
Step-by-Step Protocol:
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Complex Formation: Purified p97 D1-D2 fragment is incubated with a 3- to 5-fold molar excess of LC-1028 for 1-2 hours at 4°C to ensure complete covalent modification of Cys522.
-
Concentration: The p97-LC-1028 complex is concentrated to a final concentration of 8-12 mg/mL. The concentration should be confirmed using a spectrophotometer.
-
Crystallization Screening: Initial crystallization conditions are screened using the hanging-drop vapor-diffusion method at 20°C.[9] Nanoliter-scale drops are set up by mixing the protein-inhibitor complex with various reservoir solutions from commercial screening kits.
-
Optimization: Conditions that yield initial microcrystals are optimized by systematically varying the pH, precipitant concentration (e.g., Polyethylene glycol 3350), and salt concentration. Based on published data for p97 mutants, a promising starting point for optimization is a reservoir solution containing 50 mM citrate buffer pH 5.8 and 20% PEG 3350.[8]
Workflow for p97-Inhibitor Crystallography
Caption: Experimental workflow for determining the p97-LC-1028 crystal structure.
X-ray Data Collection and Structure Determination
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Crystal Handling and Cryo-protection: Crystals are carefully harvested from the drop using a loop. To prevent damage from X-ray radiation, they are cryo-cooled. This is achieved by serially transferring the crystal through solutions with increasing concentrations of a cryoprotectant, such as glycerol (up to 25-30%), before flash-cooling in liquid nitrogen.[8]
-
Data Collection: X-ray diffraction data are collected at a synchrotron beamline, which provides a high-intensity, tunable X-ray source necessary for high-resolution data from protein crystals.[8]
-
Data Processing: The diffraction images are processed to integrate the reflection intensities and scale the data.
-
Structure Solution and Refinement: The structure is typically solved by molecular replacement, using the coordinates of a previously determined p97 structure (e.g., PDB ID: 5FTJ) as a search model.[10] The electron density map is then calculated, allowing for the manual building of the LC-1028 molecule and the visualization of its covalent bond to Cys522. The complete model is then refined to optimize its fit to the experimental data.
Part 3: Expected Structural Insights and Data
While the precise structure of p97 with LC-1028 is unknown, analysis of existing p97-inhibitor complexes provides a strong template for what to expect. For instance, the crystal structure of p97 with the ATP-competitive inhibitor CB-5083 revealed detailed interactions within the D2 ATP-binding pocket.[7][11] This pocket, which also contains Cys522, is the confirmed target of LC-1028.
A solved structure would be expected to:
-
Confirm the Covalent Linkage: Unambiguously show the electron density corresponding to the covalent bond between the but-2-ynamide warhead of LC-1028 and the sulfur atom of Cys522.
-
Reveal Non-covalent Interactions: Detail the network of hydrogen bonds and hydrophobic interactions between the rest of the LC-1028 molecule and the surrounding residues of the D2 pocket, which contribute to its high affinity and selectivity.
-
Explain Selectivity: Provide a structural rationale for why LC-1028 selectively targets the D2 domain over the highly similar D1 domain.
Representative Crystallographic Data Table
The following table, adapted from the p97-CB-5083 complex (PDB ID: 6KHH), illustrates the typical data quality and refinement statistics expected from a successful structure determination project.[7]
| Data Collection & Refinement Statistics | p97-CB-5083 (PDB: 6KHH) |
| Data Collection | |
| PDB ID | 6KHH |
| Space group | P2₁2₁2₁ |
| Cell dimensions (a, b, c) (Å) | 90.1, 146.9, 172.9 |
| Resolution (Å) | 50.0 - 2.80 |
| R-merge | 0.125 |
| I / σI | 11.2 |
| Completeness (%) | 99.9 |
| Redundancy | 6.5 |
| Refinement | |
| Resolution (Å) | 48.7 - 2.80 |
| No. of reflections | 49,675 |
| R-work / R-free | 0.207 / 0.254 |
| No. of atoms | 10,774 |
| Ramachandran plot (favored/allowed) (%) | 96.1 / 3.9 |
Part 4: Conclusion and Future Directions
LC-1028 represents a promising class of covalent inhibitors targeting p97 for cancer therapy. Although its crystal structure bound to p97 has not yet been publicly disclosed, a clear path to its determination exists. The combination of biochemical data identifying Cys522 as the covalent target and the established protocols for p97 crystallography provides a high degree of confidence for future structural elucidation.[6][8] The resulting high-resolution structure will be invaluable, providing atomic-level insights that can guide the structure-based design of next-generation p97 inhibitors with improved potency, selectivity, and therapeutic profiles.
References
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Tang, W., Odzorig, T., & Xia, D. (2019). Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. Molecular Pharmacology, 95(3), 286-293.[7][11]
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National Center for Biotechnology Information (2019). Structural Basis of p97 Inhibition by the Site-Selective Anticancer Compound CB-5083. PubMed. Available at: [Link]]
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Zhou, C. et al. (2021). A Covalent p97/VCP ATPase Inhibitor can overcome resistance to CB-5083 and NMS-873 in colorectal cancer cells. bioRxiv. [Note: This is a preprint, cited for its detailed description of LC-1028's mechanism].[5][6][12]
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Tang, W. et al. (2022). Discovery of novel benzylquinazoline molecules as p97/VCP inhibitors. Frontiers in Chemistry. Available at: [Link]3]
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Tang, W. et al. (2006). Purification, crystallization and preliminary X-ray diffraction analysis of disease-related mutants of p97. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 62(Pt 10), 1045–1048.[8]
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Wang, K. et al. (2025). p97 Inhibitors Possessing Antiviral Activity Against SARS-CoV-2 and Low Cytotoxicity. ChemRxiv. [Note: This is a preprint, cited for its information on LC-1028].[1]
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Shin, H. Y. et al. (2010). Crystallization and preliminary X-ray crystallographic analysis of the N domain of p97/VCP in complex with the UBX domain of FAF1. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 66(Pt 1), 41–43.[9][13]
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Lee, S. Y. et al. (2011). Crystallization and preliminary X-ray crystallographic analysis of the hexameric human p97/VCP ND1 fragment in complex with the UBX domain of human FAF1. Acta Crystallographica Section F: Structural Biology and Crystallization Communications, 67(Pt 3), 361–364.[14]
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Cozza, G. et al. (2017). Allosteric p97 Inhibitors Can Overcome Resistance to ATP-Competitive p97 Inhibitors for Potential Anticancer Therapy. Scientific Reports, 7, 41565.[10]
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Pan, M. et al. (2021). Cryo-EM structure of human p97 in complex with NMS-873 in the presence of ATP, Npl4/Ufd1, and Ub6. RCSB PDB. Available at: [Link]]
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Magnaghi, P. et al. (2017). Structural and functional comparisons of p97 with various triazole inhibitors. ResearchGate. Available at: [Link]]
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